2-(6-bromopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Overview
Description
2-(6-bromopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a fluorinated pyridine derivative This compound is notable for its unique structure, which includes both bromine and hexafluoro-2-hydroxyprop-2-yl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves multiple steps. One common method starts with the bromination of pyridine to form 2-bromopyridine. This intermediate is then subjected to a series of reactions to introduce the hexafluoro-2-hydroxyprop-2-yl group. The specific conditions for these reactions can vary, but they often involve the use of strong bases and fluorinating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for larger scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(6-bromopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which is useful for forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-(6-bromopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(6-bromopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine and hexafluoro-2-hydroxyprop-2-yl groups. These groups can stabilize or destabilize intermediates, affecting the overall reaction pathway .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-fluoropyridine
- 2-Bromo-4-fluoropyridine
- 2-Bromo-6-chloropyridine
- 2-Bromo-5-fluoropyridine
Uniqueness
2-(6-bromopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol is unique due to the presence of the hexafluoro-2-hydroxyprop-2-yl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where such properties are desirable, such as in the design of new materials or bioactive molecules .
Properties
Molecular Formula |
C8H4BrF6NO |
---|---|
Molecular Weight |
324.02 g/mol |
IUPAC Name |
2-(6-bromopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C8H4BrF6NO/c9-5-3-1-2-4(16-5)6(17,7(10,11)12)8(13,14)15/h1-3,17H |
InChI Key |
FVAAOCYFPRQZNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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